molecular formula C19H15BrFNO2 B4587614 (E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B4587614
M. Wt: 388.2 g/mol
InChI Key: CHVWCNZGLJFBJG-NVNXTCNLSA-N
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Description

(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H15BrFNO2 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile is 387.02702 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Irritation and Allergy to Acrylates and Methacrylates

Research indicates that acrylates and methacrylates, including compounds with structural similarities to 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile, can cause irritation and allergic reactions. These chemicals are used industrially and their effects on human health, specifically irritation and allergic responses, have been insufficiently characterized. Studies suggest the need for careful handling and potential risk assessment for sensitization and irritation when working with these chemicals in industrial settings (Cavelier et al., 1981).

Exposure to Acrylamide and Acrylonitrile

Research on acrylamide and acrylonitrile, components related to the acrylonitrile group in the chemical compound of interest, has shown that exposure can occur through various means, including cigarette smoke and industrial processes. These exposures have been linked to the formation of hemoglobin adducts, which are used as biomarkers for assessing exposure levels. The studies provide insight into the metabolism of these compounds and the potential health risks associated with exposure (Bergmark, 1997).

Occupational Health and Safety

Investigations into the health effects of occupational exposure to acrylates and related chemicals have been conducted. These studies focus on the long-term health monitoring of workers exposed to such chemicals, emphasizing the need for continued surveillance and assessment of health parameters to ensure safety in the workplace (Tuček et al., 2002).

Biomonitoring of Chemical Exposure

Biomonitoring techniques have been developed to assess exposure to acrylonitrile by measuring adducts with hemoglobin. This approach provides a method for quantifying individual exposure levels, especially following chemical incidents. The development of sensitive assays for detecting these adducts underscores the importance of biomonitoring in public health and occupational safety (Osterman-Golkar et al., 1994).

Properties

IUPAC Name

(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFNO2/c1-3-7-24-19-11-17(20)14(10-18(19)23-2)8-15(12-22)13-5-4-6-16(21)9-13/h3-6,8-11H,1,7H2,2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVWCNZGLJFBJG-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
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(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
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(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 5
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(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.